7-Methoxy-3-methylquinoxalin-2(1H)-one
Overview
Description
7-Methoxy-3-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Tazouti et al. (2016) found that quinoxalinone derivatives, including 7-Methoxy-3-methylquinoxalin-2(1H)-one, effectively inhibit mild steel corrosion in acidic environments, with some derivatives showing higher efficiency than others (Tazouti et al., 2016).
Synthesis of Brexpiprazole Intermediate : Reddy et al. (2018) describe a novel method for synthesizing 7-hydroxyquinolin-2(1H)-one, a key intermediate in the production of the antipsychotic drug brexpiprazole, which demonstrates the compound's significance in pharmaceutical manufacturing (Reddy et al., 2018).
Cancer Cell Apoptosis : Lv and Yin (2019) reported that a new heterocyclic compound related to this compound blocks bone cancer cell proliferation and induces cell death, highlighting its potential in cancer therapy (Lv & Yin, 2019).
Anti-Tuberculosis Agents : Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing effectiveness against Mycobacterium tuberculosis. This suggests the role of related compounds in developing tuberculosis treatments (Jaso et al., 2005).
Novel Acetoxylation Reactions : Mason and Tennant (1971) explored acetic anhydride treatment of related quinoxalinone oxides, leading to novel acetoxylation reactions and providing new structures for various compounds (Mason & Tennant, 1971).
Antitumor Activity : Cui et al. (2017) identified compounds related to this compound as potential tubulin-binding tumor-vascular disrupting agents, inhibiting tumor growth and targeting blood vessels in tumors (Cui et al., 2017).
Antibacterial Activity : Komoriya et al. (2019) discovered that novel 8-methylquinolone derivatives show potent antibacterial activity, indicating the potential of similar compounds in fighting bacterial infections (Komoriya et al., 2019).
Chemical Synthesis Efficiency : Abasolo et al. (1987) reported that the Hinsberg reaction can efficiently synthesize derivatives of this compound, improving yields and regioselectivity (Abasolo et al., 1987).
Enantioselective Hydrogenation : Bianchini et al. (1998) demonstrated the effective catalysis of enantioselective hydrogenation of 2-methylquinoxaline, a process relevant to compounds like this compound (Bianchini et al., 1998).
Sigma-2 Receptor Study : Xu et al. (2005) found that [3H]RHM-1, a compound related to this compound, is a useful ligand for studying sigma-2 receptors in vitro, relevant to neurological and psychiatric disorders (Xu et al., 2005).
Quantum Entanglement in Cancer Diagnosis : Alireza et al. (2019) presented an analytical model involving a moving nano molecule, like this compound, in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Photocyclisation Studies : Atfah et al. (1990) investigated the photocyclisation of 2-aroylquinoxalines, leading to the formation of various colored compounds, relevant to this compound derivatives (Atfah et al., 1990).
Properties
IUPAC Name |
7-methoxy-3-methyl-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(13)12-9-5-7(14-2)3-4-8(9)11-6/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWKOHIGOPTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618211 | |
Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117237-99-7 | |
Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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